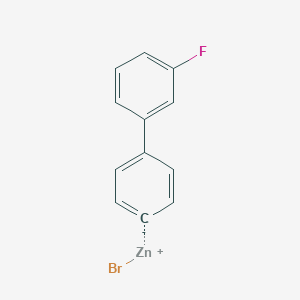
4-(3-Fluorophenyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
The synthesis of 4-(3-fluorophenyl)phenylzinc bromide typically involves the reaction of 3-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 3-fluorobromobenzene, zinc powder, and a catalyst (e.g., palladium or nickel).
Solvent: Tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., argon or nitrogen), room temperature to slightly elevated temperatures.
-
Industrial Production
- Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
4-(3-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Halides, alkyl halides, aryl halides.
Conditions: Presence of a catalyst (e.g., palladium or nickel), inert atmosphere.
Products: Substituted aromatic compounds.
-
Coupling Reactions
Reagents: Organohalides, boronic acids.
Conditions: Catalysts such as palladium or nickel, inert atmosphere.
Products: Biaryl compounds, styrenes.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride).
Conditions: Vary depending on the specific reaction.
Products: Oxidized or reduced aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research:
-
Chemistry
- Used in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
-
Biology
- Utilized in the synthesis of biologically active compounds.
- Aids in the development of pharmaceuticals and agrochemicals.
-
Medicine
- Involved in the synthesis of drug intermediates.
- Contributes to the development of new therapeutic agents.
-
Industry
- Applied in the production of fine chemicals and specialty materials.
- Used in the manufacture of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-fluorophenyl)phenylzinc bromide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom coordinates with the bromide, enhancing the nucleophilicity of the phenyl ring. This allows the compound to effectively participate in cross-coupling reactions, forming carbon-carbon bonds. The presence of the fluorine atom further increases the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
4-(3-Fluorophenyl)phenylzinc bromide can be compared with other similar organozinc compounds:
-
4-Fluorophenylzinc bromide
- Similar structure but lacks the additional phenyl ring.
- Used in similar cross-coupling reactions but with different reactivity and selectivity.
-
4-(4-Dimethylaminophenyl)phenylzinc bromide
- Contains a dimethylamino group instead of a fluorine atom.
- Exhibits different electronic properties and reactivity.
-
4-(3’-Fluorobenzyloxy)phenylzinc bromide
- Contains a benzyloxy group in addition to the fluorine atom.
- Used in specialized synthetic applications.
Propiedades
Fórmula molecular |
C12H8BrFZn |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
Clave InChI |
JZYPCHWRZLGRGI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


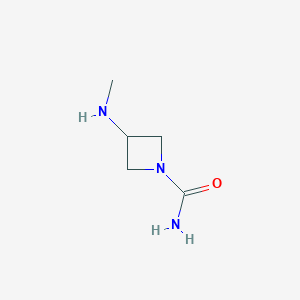
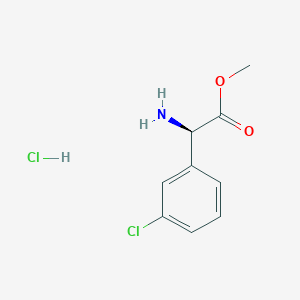
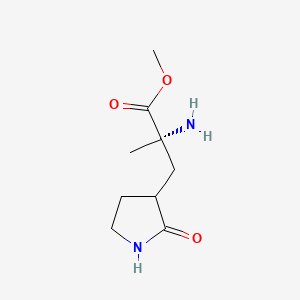

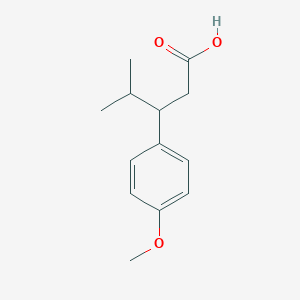
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
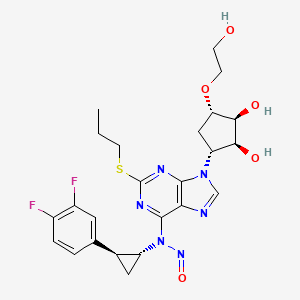
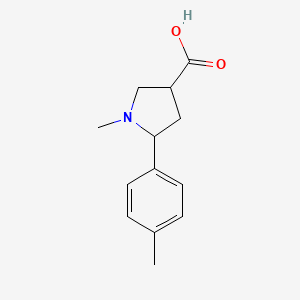
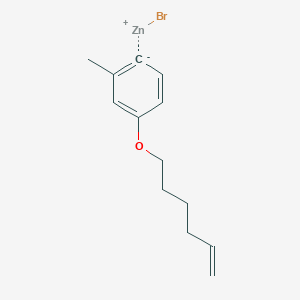
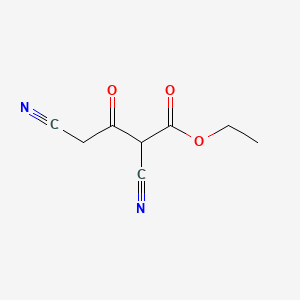
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
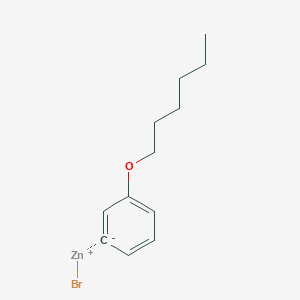
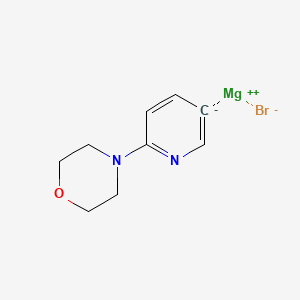
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
